molecular formula C25H17ClN2O6 B4561211 2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE

2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE

Cat. No.: B4561211
M. Wt: 476.9 g/mol
InChI Key: PSWQALOGOUAOEN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-oxoethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly in the production of amlodipine, a medication used to treat high blood pressure and coronary artery disease .

Scientific Research Applications

2-(2-Chlorophenyl)-2-oxoethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetate is extensively used in scientific research due to its versatility:

    Chemistry: As an intermediate in organic synthesis, it is crucial for developing new compounds and studying reaction mechanisms.

    Biology: It is used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug interactions.

    Medicine: Its role in the synthesis of amlodipine highlights its importance in pharmaceutical research and drug development.

    Industry: It is employed in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-oxoethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetate involves its interaction with specific molecular targets. In the context of amlodipine synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2-oxoethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds .

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O6/c26-20-8-4-3-7-19(20)21(29)14-34-22(30)13-27-23(31)15-9-11-16(12-10-15)28-24(32)17-5-1-2-6-18(17)25(28)33/h1-12H,13-14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWQALOGOUAOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)OCC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Reactant of Route 2
Reactant of Route 2
2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Reactant of Route 3
Reactant of Route 3
2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Reactant of Route 4
Reactant of Route 4
2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Reactant of Route 5
Reactant of Route 5
2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Reactant of Route 6
Reactant of Route 6
2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE

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